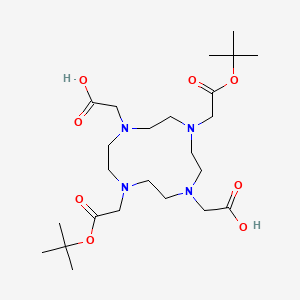
3,5-Dimethylbenzylzinc bromide, 0.5M in tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethylbenzylzinc bromide, 0.5M in tetrahydrofuran (3,5-DMBzZnBr/THF) is an organozinc reagent used in organic synthesis. It is a useful reagent due to its ability to form carbon-carbon bonds, making it useful in the synthesis of various compounds.
Aplicaciones Científicas De Investigación
3,5-DMBzZnBr/THF has been used in a variety of scientific research applications. It is used in the synthesis of organic compounds, such as methyl esters, β-amino alcohols, and amines. It is also used in the synthesis of organometallic compounds, such as organozinc compounds and organocopper compounds.
Mecanismo De Acción
The mechanism of action of 3,5-DMBzZnBr/THF is based on nucleophilic substitution. The zinc bromide reacts with the bromide group of the 3,5-dimethylbenzyl bromide to form an organozinc intermediate. This intermediate then reacts with the desired nucleophile to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-DMBzZnBr/THF are not well understood. It is known to be a mild irritant to the skin and eyes, and can be toxic if ingested. It is recommended to use appropriate protective clothing and equipment when handling 3,5-DMBzZnBr/THF.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,5-DMBzZnBr/THF in lab experiments include its low cost and its ability to form carbon-carbon bonds. Additionally, it does not require a high temperature for the reaction to take place, making it suitable for a variety of lab experiments. The main limitation of using 3,5-DMBzZnBr/THF in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
For 3,5-DMBzZnBr/THF include further research into its biochemical and physiological effects, as well as potential applications in the synthesis of complex organic molecules. Additionally, further research into its solubility in water could lead to new ways to use it in a variety of lab experiments. Finally, research into the optimal reaction conditions for the synthesis of organozinc compounds could lead to new and improved methods for synthesizing these compounds.
Métodos De Síntesis
The synthesis of 3,5-DMBzZnBr/THF is achieved through the reaction of 3,5-dimethylbenzyl bromide and zinc bromide in tetrahydrofuran. This reaction is carried out at room temperature and yields a clear yellow solution. The reaction is generally carried out in an inert atmosphere, such as nitrogen or argon.
Propiedades
IUPAC Name |
bromozinc(1+);1-methanidyl-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Zn/c1-7-4-8(2)6-9(3)5-7;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWRBBVHKRHBHA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)[CH2-])C.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Oxaspiro[3.4]octan-6-one](/img/structure/B6333654.png)

![[(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B6333667.png)







